![molecular formula C7H9N5S B13322360 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. The presence of these rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, biology, and materials science. The thiazole ring is known for its aromaticity and reactivity, while the triazole ring is often used in click chemistry due to its stability and ease of formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its high yield and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
化学反応の分析
Types of Reactions
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
類似化合物との比較
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole
Uniqueness
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9N5S |
|---|---|
分子量 |
195.25 g/mol |
IUPAC名 |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-9-2-6(13-5)3-12-4-7(8)10-11-12/h2,4H,3,8H2,1H3 |
InChIキー |
AYWZNBWKJHKQAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


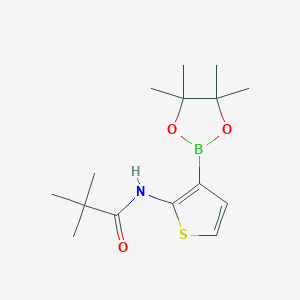
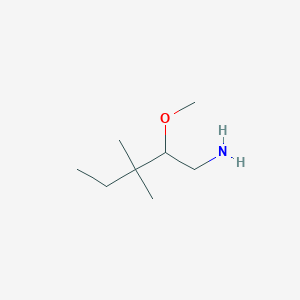
![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)
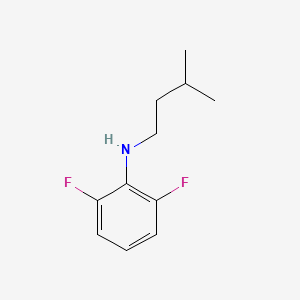
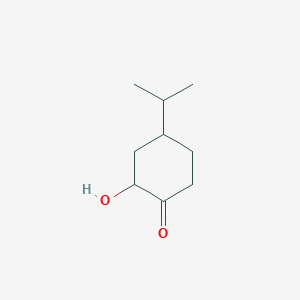
![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)



![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)
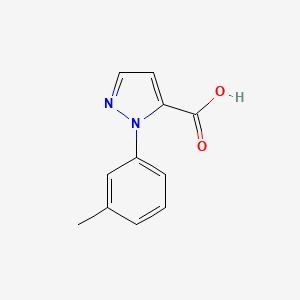
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)

